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The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like

osimertinib presents a significant challenge in the treatment of non-small cell lung cancer

(NSCLC). One of the key mechanisms of acquired resistance is the amplification or

overexpression of the MET proto-oncogene, leading to bypass signaling that reactivates

downstream pathways, driving tumor growth. This guide provides a comparative overview of

the in vivo validation of combination therapies pairing osimertinib with various MET inhibitors,

supported by experimental data and detailed protocols to aid in the design and interpretation of

preclinical and clinical research.

Efficacy of Osimertinib and MET Inhibitor
Combinations
Multiple preclinical and clinical studies have demonstrated the synergistic anti-tumor activity of

combining osimertinib with MET inhibitors in EGFR-mutant, MET-amplified NSCLC. The

following tables summarize the key efficacy data from these investigations.
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Combination Animal Model
Key Efficacy
Endpoints

Reference

Osimertinib +

Savolitinib

Patient-Derived

Xenograft (PDX) with

EGFR L858R & MET

amplification

- Savolitinib (15

mg/kg) + Osimertinib

(10 mg/kg): 84%

tumor regression-

Osimertinib alone (10

mg/kg): 34% Tumor

Growth Inhibition

(TGI)- Savolitinib

alone (15 mg/kg):

84% TGI

[1]

Osimertinib +

Tepotinib

Preclinical models of

acquired resistance to

EGFR TKIs due to

MET amplification

Improved outcomes

compared to

chemotherapy in a

Phase Ib/II study with

gefitinib (a first-

generation EGFR TKI)

[2]

Osimertinib +

Capmatinib

Patient-Derived

Xenograft (PDX)

mouse model

Combination

treatment resulted in

the lowest tumor

burden and the best

survival rate

compared to either

agent alone.

[3]
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Trial Name
(MET Inhibitor)

Phase
Patient
Population

Key Efficacy
Endpoints

Reference

TATTON

(Savolitinib)
Ib

EGFR-mutant,

MET-amplified

advanced

NSCLC with

progression on

prior EGFR-TKI

- Part B

(Savolitinib

600mg qd): ORR

33-67%, mPFS

5.5-11.1 months-

Part D

(Savolitinib

300mg qd): ORR

62%, mPFS 9.0

months

[4]

SAVANNAH

(Savolitinib)
II

EGFR-mutant,

MET-

overexpressed/a

mplified NSCLC

with progression

on osimertinib

High, durable

overall response

rate (ORR).

Specific data to

be presented at

an upcoming

medical meeting.

INSIGHT 2

(Tepotinib)
II

EGFR-mutant,

MET-amplified

advanced

NSCLC with

progression on

first-line

osimertinib

- ORR: 50.0%-

Median Duration

of Response

(mDOR): 8.5

months- Median

Progression-Free

Survival (mPFS):

5.6 months

[5]

FLOWERS

(Savolitinib)
II

De novo MET-

aberrant, EGFR-

mutant advanced

NSCLC (first-

line)

- Combination

ORR: 90.5%-

Osimertinib

alone ORR:

60.9%

[6]
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The combination of osimertinib and a MET inhibitor is designed to simultaneously block two key

oncogenic signaling pathways, thereby overcoming resistance.
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Figure 1: EGFR and MET signaling pathways and points of inhibition.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.

Below are representative protocols synthesized from published research.

In Vivo Xenograft Model Protocol
This protocol outlines a general workflow for establishing and utilizing a patient-derived

xenograft (PDX) model to evaluate the efficacy of osimertinib and MET inhibitor combination

therapy.
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PDX Establishment

Treatment Study

Endpoint Analysis

Patient Tumor Tissue
(EGFRm, MET-amplified)

Surgical Implantation into
Immunocompromised Mice
(e.g., NOD/SCID or NSG)

Monitor Tumor Growth

Serial Passaging of
Tumor Fragments

Establish Cohorts of
Tumor-Bearing Mice

Randomize into Treatment Groups:
1. Vehicle Control

2. Osimertinib
3. MET Inhibitor

4. Combination Therapy

Daily Oral Gavage of
Drugs and Vehicle

Monitor Tumor Volume
and Body Weight

Euthanize Mice at Endpoint

Excise Tumors

Pharmacokinetic (PK) and
Pharmacodynamic (PD) Analysis

(e.g., Western Blot for pEGFR, pMET)

Histological Analysis
(IHC, FISH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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